4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
Description
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-14-7-8-15-16(10-18(20)23-17(15)9-14)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLUKMXLMWDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylacetic acid and 7-hydroxy-4-methylcoumarin.
Esterification: The 4-methoxyphenylacetic acid is esterified with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-methoxyphenylacetate.
Coupling Reaction: The 4-methoxyphenylacetate is then coupled with 7-hydroxy-4-methylcoumarin using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetate ester, leading to the formation of different derivatives.
Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as sulfuric acid, and varying temperatures depending on the specific reaction.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects, including:
- Anti-inflammatory Activity : It inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases.
- Antioxidant Properties : The methoxyphenyl group enhances its ability to scavenge free radicals, thus reducing oxidative stress within cells.
- Antimicrobial Effects : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
Biological Studies
In cellular biology, 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is used to investigate:
- Apoptosis Mechanisms : Studies show that it can induce apoptosis in cancer cells by modulating key signaling pathways.
- Cell Cycle Regulation : It affects the cell cycle, potentially halting the proliferation of tumor cells.
Industrial Applications
The compound serves as an intermediate in the synthesis of other bioactive molecules and is utilized in:
- Pharmaceutical Development : It is involved in creating new drugs targeting various diseases due to its biological activities.
- Agrochemicals : Its properties are explored for developing pesticides and herbicides that are environmentally friendly.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated significant inhibition of COX enzymes in vitro. |
| Study 2 | Antioxidant activity | Showed effective scavenging of DPPH radicals, indicating strong antioxidant potential. |
| Study 3 | Antimicrobial properties | Reported effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs). |
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Antioxidant Activity: The methoxyphenyl group contributes to the compound’s ability to scavenge free radicals and reduce oxidative stress.
Signal Transduction: The compound can modulate signal transduction pathways, including those involving protein kinases and transcription factors, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues (Table 1):
Key Observations
Bioactivity and Substituent Roles :
- The methanesulfonyl group in Compound 7 significantly enhances cytotoxicity, likely due to its strong electron-withdrawing nature and interaction with cellular targets . In contrast, the target compound’s 4-methoxyphenyl group may offer milder electronic effects but improved membrane permeability due to the methoxy group’s lipophilicity .
- Acetate esters at position 7 (common in the target compound and Compound 7) may act as prodrug moieties, enhancing bioavailability through hydrolysis in vivo .
Synthetic Accessibility :
- Compounds with simpler substitution patterns (e.g., Compound 2b) are synthesized more efficiently (73% yield) compared to those with bulky groups (e.g., ), suggesting the target compound’s synthesis could be optimized using similar methodologies .
Spectroscopic Characterization :
- All analogues are confirmed via $ ^1H $-NMR and $ ^{13}C $-NMR, with carbonyl (C=O) and aromatic protons showing distinct shifts. For example, the acetate group in the target compound would resonate at ~2.3 ppm (CH$ _3 $) and ~170 ppm (C=O) in $ ^1H $- and $ ^{13}C $-NMR, respectively .
Biological Activity
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, a coumarin derivative, has garnered attention in recent research due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various studies.
Synthesis
The synthesis of this compound typically involves the acylation of 7-hydroxycoumarin derivatives with appropriate acyl chlorides. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the formation of the ester bond. The resulting compound can be characterized using techniques such as NMR, IR, and mass spectrometry.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed moderate antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli at concentrations ranging from 62.5 to 100 μg/mL . The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of coumarin derivatives has been extensively studied, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, a compound structurally similar to this compound demonstrated potent cytotoxicity with IC50 values in the low micromolar range (e.g., 0.47 μM against MCF-7 cells) . This suggests that modifications to the coumarin core can significantly influence its anticancer properties.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Coumarin derivative | MCF-7 | 0.47 | |
| Methyl (7-methoxy-2-oxo...) | MDA-MB-231 | 1.00 |
Other Biological Activities
In addition to antimicrobial and anticancer activities, coumarin derivatives have shown promise in other areas:
- Antioxidant Activity : Some studies have highlighted the antioxidant potential of these compounds, which can contribute to their protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Certain derivatives have been reported to exhibit anti-inflammatory properties, potentially making them candidates for treating inflammatory conditions.
Case Studies
A notable study involved the evaluation of various coumarin derivatives for their biological activities, leading to the identification of several promising candidates with enhanced potency against specific targets . The research utilized a combination of in vitro assays and molecular docking studies to elucidate the mechanisms underlying their biological effects.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, and how can purity be ensured?
- Methodology : A common approach involves acetylation of the parent coumarin derivative. For example, 7-hydroxycoumarin analogs are reacted with acetic anhydride in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purification typically employs recrystallization from hexane/ethyl acetate (7:1) or column chromatography using silica gel with n-hexane/ethyl acetate gradients. Purity is validated via HPLC (>95%) and melting point consistency .
- Key Considerations : Monitor reaction progress using TLC. Substituents on the phenyl ring (e.g., methoxy groups) may require adjusted reaction times due to steric or electronic effects.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR :
- ¹H NMR : Look for the acetate methyl group at δ ~2.3 ppm (singlet) and the methoxy group at δ ~3.8 ppm. Aromatic protons from the 4-methoxyphenyl moiety appear as doublets (δ 6.8–7.5 ppm) .
- ¹³C NMR : The carbonyl carbons (C=O) of the coumarin and acetate groups resonate at δ ~160–170 ppm .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with positive controls like doxorubicin .
- Antioxidant Activity : Assess free radical scavenging via DPPH or ABTS assays. Methoxy and acetate groups may enhance electron donation .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. sulfonyl groups) impact biological activity?
- Case Study : Replacing the 7-acetate with a sulfonate group (e.g., 4-methoxybenzenesulfonyl) reduces cytotoxicity in some cancer models but improves solubility. This suggests that electron-withdrawing groups may alter cellular uptake or target binding .
- Methodology : Synthesize analogs via nucleophilic substitution or Suzuki coupling. Use molecular docking to predict interactions with targets like topoisomerase II .
Q. What mechanisms underlie contradictory data on coumarin derivatives’ antioxidant vs. pro-oxidant effects?
- Hypothesis : The pro-oxidant activity may dominate under high concentrations or in the presence of transition metals (e.g., Fe²⁺).
- Experimental Design :
- Measure ROS generation using fluorescent probes (e.g., DCFH-DA) in cell-free and cellular systems.
- Correlate results with structural features (e.g., methoxy position) using QSAR models .
Q. How can advanced chromatographic techniques resolve co-eluting impurities in synthesis?
- Solution : Employ UPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% formic acid). Monitor for byproducts like unacetylated coumarin or diacetylated derivatives .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Approaches :
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance solubility.
- Prodrug Design : Replace the acetate with a hydrolyzable ester (e.g., pivalate) for sustained release .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible activity for similar coumarin derivatives?
- Potential Factors :
- Cell Line Variability : Sensitivity differences between adherent vs. suspension cell lines.
- Assay Conditions : Varying incubation times (24 vs. 72 hours) or serum concentrations in media.
- Structural Isomerism : Ortho- vs. para-methoxy substitution on the phenyl ring alters steric hindrance .
Methodological Tables
| Synthetic Route Comparison | Base-Catalyzed Acetylation | Microwave-Assisted |
|---|---|---|
| Reaction Time | 5–6 hours | 30 minutes |
| Yield | 65–75% | 85–90% |
| Purity (HPLC) | >95% | >98% |
| Spectroscopic Peaks | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Acetate Methyl | 2.30 (s, 3H) | 1740 (C=O ester) |
| Coumarin Lactone | - | 1650 (C=O lactone) |
| 4-Methoxyphenyl | 6.85–7.40 (m, 4H) | 1250 (C-O-C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
